5-Ethynyl-2-methylaniline
Overview
Description
5-Ethynyl-2-methylaniline: is an organic compound with the molecular formula C9H9N It is characterized by the presence of an ethynyl group attached to the fifth carbon of a benzene ring, which also bears a methyl group at the second position and an amino group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Nitration: of 2-methylaniline to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: to introduce a bromine atom at the desired position.
Sonogashira coupling: to attach the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethynyl-2-methylaniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methylaniline is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylaniline involves its interaction with various molecular targets. The ethynyl group can participate in pi-pi interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Methylaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylaniline: Lacks the methyl group, affecting its steric and electronic properties.
2-Ethynyl-4-methylaniline: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness: 5-Ethynyl-2-methylaniline is unique due to the combination of the ethynyl, methyl, and amino groups on the benzene ring
Properties
IUPAC Name |
5-ethynyl-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASVPQOWYLTXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596530 | |
Record name | 5-Ethynyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-53-4 | |
Record name | 5-Ethynyl-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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